molecular formula C10H8FNO B6611476 4-Fluoro-N-prop-2-ynylbenzamide CAS No. 82225-36-3

4-Fluoro-N-prop-2-ynylbenzamide

Cat. No. B6611476
CAS RN: 82225-36-3
M. Wt: 177.17 g/mol
InChI Key: NXBDZSMRZFFVBA-UHFFFAOYSA-N
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Description

4-Fluoro-N-prop-2-ynylbenzamide, or simply 4-FNP2YB, is an organic compound with a wide range of potential applications in scientific research. It is a colorless solid at room temperature, and is synthesized through a variety of methods. 4-FNP2YB has been studied for its potential as an inhibitor of enzymes, its ability to bind to certain proteins, and its effect on biochemical and physiological processes.

Scientific Research Applications

4-FNP2YB has been studied for its potential as an inhibitor of enzymes, particularly cytochrome P450 enzymes. It has been shown to inhibit the activity of CYP2C19, CYP2C9, and CYP2D6. 4-FNP2YB has also been studied for its ability to bind to certain proteins, such as the human estrogen receptor alpha. This binding can be used to study the effects of estrogen on the body. In addition, 4-FNP2YB has been studied for its potential as a therapeutic agent for the treatment of certain diseases, such as cancer.

Mechanism of Action

The mechanism of action of 4-FNP2YB is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and preventing it from performing its normal function. In addition, 4-FNP2YB is believed to bind to certain proteins, such as the human estrogen receptor alpha, and interfere with the normal functioning of the protein.
Biochemical and Physiological Effects
The effects of 4-FNP2YB on biochemical and physiological processes have not been fully studied. However, it has been shown to inhibit the activity of certain enzymes, such as CYP2C19, CYP2C9, and CYP2D6, and to bind to certain proteins, such as the human estrogen receptor alpha. In addition, 4-FNP2YB has been studied for its potential as a therapeutic agent for the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-FNP2YB in laboratory experiments is its relatively low cost and easy availability. In addition, 4-FNP2YB is relatively stable and can be stored for long periods of time without significant degradation. However, 4-FNP2YB is not soluble in water, which can limit its use in certain experiments. In addition, 4-FNP2YB can be toxic in high doses, and should be handled with caution.

Future Directions

Given its potential as an inhibitor of enzymes, its ability to bind to certain proteins, and its potential as a therapeutic agent, there are numerous potential future directions for 4-FNP2YB. For example, further research could be conducted into the mechanism of action of 4-FNP2YB, and its effects on biochemical and physiological processes. In addition, further research could be conducted into the potential therapeutic applications of 4-FNP2YB, such as its use in the treatment of cancer. Finally, further research could be conducted into the development of more effective synthesis methods for 4-FNP2YB, as well as methods for increasing the yield of the reaction.

Synthesis Methods

4-FNP2YB is most commonly synthesized through the condensation of 4-fluorobenzaldehyde and N-prop-2-ynyl-2-bromobenzylamine. This reaction is conducted in the presence of a base such as sodium hydroxide, and a solvent such as methanol. The reaction is typically conducted at a temperature of between 70 and 80°C, and yields 4-FNP2YB in a yield of up to 70%. Other synthesis methods have also been explored, such as the condensation of 4-fluorobenzaldehyde and N-prop-2-ynylamine in the presence of a base and a solvent, as well as the reaction of 4-fluorobenzaldehyde and N-prop-2-ynylbenzyl bromide in the presence of a base and a solvent.

properties

IUPAC Name

4-fluoro-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBDZSMRZFFVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231640
Record name 4-Fluoro-N-prop-2-ynylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-prop-2-ynylbenzamide

CAS RN

82225-36-3
Record name 4-Fluoro-N-2-propyn-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82225-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-fluoro-N-prop-2-ynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-N-prop-2-ynylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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